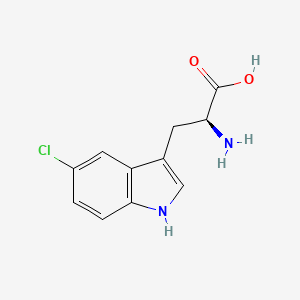

5-Cloro-L-triptófano

Descripción general

Descripción

5-chloro-L-tryptophan is a non-proteinogenic L-alpha-amino acid that is L-tryptophan in which the hydrogen at position 5 of the indole ring has been replaced by a chlorine. It is a non-proteinogenic L-alpha-amino acid, an organochlorine compound and a L-tryptophan derivative. It is a tautomer of a 5-chloro-L-tryptophan zwitterion.

Aplicaciones Científicas De Investigación

Biofabricación de derivados del triptófano

5-Cloro-L-triptófano es un derivado del triptófano, un aminoácido aromático con un anillo de indol, que es esencial en la biosíntesis de proteínas y péptidos. En la biofabricación industrial, se sintetiza mediante ingeniería metabólica, combinando la biología sintética y la biología de sistemas. Este proceso utiliza microorganismos como Escherichia coli y Corynebacterium glutamicum para producir derivados de triptófano de alto valor .

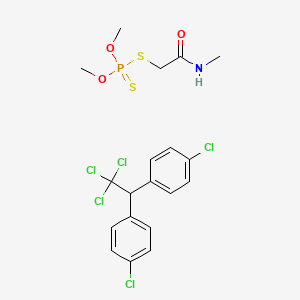

Reacciones de halogenación en la síntesis orgánica

La halogenación del triptófano, donde enzimas como RebF/RebH catalizan la reacción para producir derivados de triptófano clorados, es un paso crucial en la síntesis orgánica. Estas reacciones son significativas para crear moléculas complejas con posibles aplicaciones farmacéuticas .

Modelos pronósticos en oncología

En la investigación médica, particularmente en oncología, el metabolismo del triptófano está relacionado con la malignidad de cánceres como el carcinoma de células renales claras (ccRCC). This compound podría ser parte de un modelo pronóstico, ayudando a predecir los resultados del paciente en función de la expresión de genes relacionados con el metabolismo del triptófano .

Inmunoterapia y quimioterapia

El metabolismo del triptófano, incluidos sus derivados clorados, juega un papel en la respuesta inmune a los tumores. Comprender las vías e interacciones de estos compuestos puede informar el desarrollo de tratamientos de inmunoterapia y quimioterapia .

Biotecnología agrícola

Los derivados de triptófano clorados pueden influir en el crecimiento y desarrollo de las plantas. La investigación sobre el uso de estos compuestos, como el this compound, podría conducir a avances en biotecnología agrícola, mejorando la germinación de semillas y el crecimiento de plántulas .

Biorremediación ambiental

El potencial de las microalgas para utilizar derivados del triptófano para el crecimiento en efluentes lácteos sugiere un papel para el this compound en la biorremediación ambiental. Esta aplicación podría ayudar en el tratamiento de aguas residuales y la recuperación de nutrientes .

Safety and Hazards

Mecanismo De Acción

Target of Action

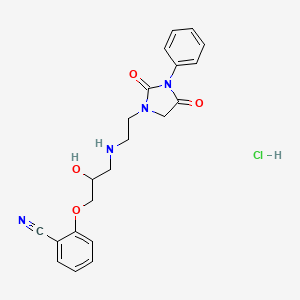

5-Chloro-L-tryptophan is a derivative of the essential amino acid tryptophan . It is known to interact with various enzymes involved in the tryptophan metabolic pathway . The primary targets of 5-Chloro-L-tryptophan are the enzymes involved in the kynurenine and serotonin pathways . These enzymes play crucial roles in various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Mode of Action

The mode of action of 5-Chloro-L-tryptophan involves its interaction with the enzymes in the tryptophan metabolic pathway . For instance, the first step in the halogenation reaction of tryptophan is catalyzed by RebF/RebH to generate 7-chloro-tryptophan . Then, RebO, a FAD-dependent L-Trp oxidase, converts 7-chloro-tryptophan to 7-chloroindole-3-pyruvic acid imine by releasing hydrogen peroxide .

Biochemical Pathways

5-Chloro-L-tryptophan is involved in the tryptophan metabolic pathway, which primarily includes the kynurenine, 5-hydroxytryptamine, and indole pathways . The kynurenine pathway is the major route of tryptophan metabolism, with over 95% of tryptophan being metabolized through this pathway . The enzymes involved in these pathways, the metabolites themselves, or their receptors represent potential therapeutic targets .

Pharmacokinetics

The pharmacokinetics of 5-Chloro-L-tryptophan involve its absorption, distribution, metabolism, and excretion (ADME). It is known that tryptophan metabolism primarily occurs in the liver, kidneys, and brain of various mammals .

Result of Action

The result of the action of 5-Chloro-L-tryptophan is the production of various bioactive compounds through the tryptophan metabolic pathway . These compounds can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Action Environment

The action of 5-Chloro-L-tryptophan can be influenced by various environmental factors. For instance, the gut microbiota can influence the metabolism of tryptophan . Additionally, factors such as exercise, inflammation, stress, and certain medications can have significant effects on the kynurenine pathway of tryptophan metabolism .

Propiedades

IUPAC Name |

(2S)-2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKKZLIDCNWKIN-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00966874 | |

| Record name | 5-Chlorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52448-15-4 | |

| Record name | 5-Chloro-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52448-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chlorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

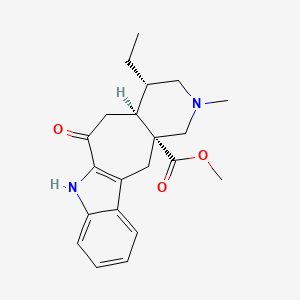

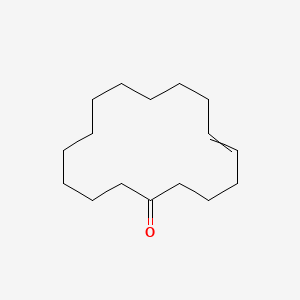

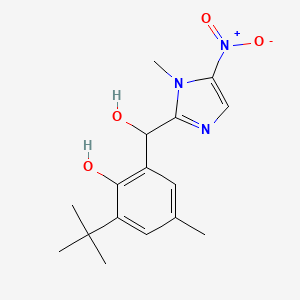

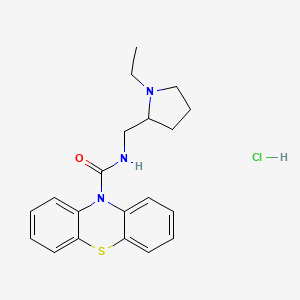

Feasible Synthetic Routes

Q1: How is 5-chlorotryptophan biosynthesized?

A: Research suggests that 5-chlorotryptophan is biosynthesized through the action of flavin-dependent tryptophan halogenases. These enzymes catalyze the regioselective chlorination of tryptophan residues. For instance, the enzyme MibH from the biosynthetic pathway of the lantibiotic NAI-107 has been identified as an FADH2-dependent tryptophan halogenase responsible for 5-chlorotryptophan formation. Interestingly, MibH exhibits a unique substrate specificity, requiring the tryptophan residue to be embedded within its peptide substrate, deschloro NAI-107, for activity. []

Q2: What are some examples of natural products containing 5-chlorotryptophan?

A2: 5-Chlorotryptophan is a constituent of various bioactive cyclic peptides, including:

- NAI-107: A promising lantibiotic with potent antibacterial activity. The presence of 5-chlorotryptophan is crucial for its bioactivity. []

- Ulleungmycins A and B: Chlorinated cyclic hexapeptides isolated from Streptomyces sp. that display moderate antibacterial activity against Gram-positive bacteria, including drug-resistant strains. []

- Nicrophorusamides A and B: Antibacterial chlorinated cyclic hexapeptides isolated from a gut bacterium of the carrion beetle Nicrophorus concolor. []

- Spiroindimicins: A family of structurally diverse natural products with a unique spiro-ring system. []

Q3: How does the incorporation of 5-chlorotryptophan affect the properties of peptides and proteins?

A: The introduction of 5-chlorotryptophan can significantly impact the bioactivity and physicochemical properties of peptides and proteins. For example, in the case of NAI-107, the presence of 5-chlorotryptophan is essential for its potent antimicrobial activity. [] Furthermore, studies have shown that incorporating 5-chlorotryptophan, along with other noncanonical amino acids, into the fluorescent protein CGP can enhance its fluorescence and stability. []

Q4: What are the potential applications of 5-chlorotryptophan in biotechnology and drug discovery?

A4: The unique properties of 5-chlorotryptophan make it a promising building block for developing novel bioactive molecules. Potential applications include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.